molecular formula C10H21N B2978649 (2R)-4-Cyclopentyl-2-methylbutan-1-amine CAS No. 2248186-69-6

(2R)-4-Cyclopentyl-2-methylbutan-1-amine

Cat. No.: B2978649
CAS No.: 2248186-69-6
M. Wt: 155.285
InChI Key: RXRYSEIZFDGCAW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-Cyclopentyl-2-methylbutan-1-amine is a chiral amine characterized by a cyclopentyl group at the fourth carbon and a methyl substituent at the second carbon of its butan-1-amine backbone. Its stereochemistry (2R configuration) and branched alkyl chain contribute to unique physicochemical and biological properties, making it a candidate for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name

(2R)-4-cyclopentyl-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYSEIZFDGCAW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Cyclopentyl-2-methylbutan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentyl ring, which can be derived from cyclopentanol or cyclopentanone.

    Alkylation: The cyclopentyl ring is then alkylated with a suitable alkyl halide, such as 2-bromo-2-methylbutane, under basic conditions to form the intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Cyclopentyl-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(2R)-4-Cyclopentyl-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-4-Cyclopentyl-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with deuterated amines (e.g., (2R)-4-Phenylbutan-2-amine-d3, as described in ) and cyclopentenyl derivatives (e.g., methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate from ). Key differences include:

  • Substituent Groups : The cyclopentyl group in (2R)-4-Cyclopentyl-2-methylbutan-1-amine contrasts with phenyl or hydroxylated cyclopentenyl groups in analogues.
  • Chirality : The (2R) configuration distinguishes it from other stereoisomers.
Table 1: Structural and Functional Comparison
Compound Name Functional Groups Chirality Key Applications
This compound Cyclopentyl, methyl, amine 2R Limited data (inferred synthetic intermediate)
(2R)-4-Phenylbutan-2-amine-d3 Phenyl, deuterated methyl, amine 2R Cathepsin S inhibitor synthesis
Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate Cyclopentenyl, hydroxyl, ester 1R,4S Chiral building block in organic synthesis

Physicochemical Properties

No direct data on the target compound’s melting point, boiling point, or solubility are available in the evidence. However, comparisons can be inferred:

  • Solubility: (2R)-4-Phenylbutan-2-amine-d3 is soluble in chloroform and methanol , suggesting similar polar-apolar solubility for the target compound.
  • Stability : Cyclopentyl-containing amines are generally stable under inert storage conditions but may degrade in acidic or oxidative environments.
Table 2: Toxicity Comparison
Compound Name Carcinogenicity Mutagenicity Handling Precautions
This compound Unknown Unknown Use in ventilated areas (inferred)
(2R)-4-Phenylbutan-2-amine-d3 Not classified Not reported Avoid inhalation; use PPE
(1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine Not carcinogenic Not reported Skin/eye protection required

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.